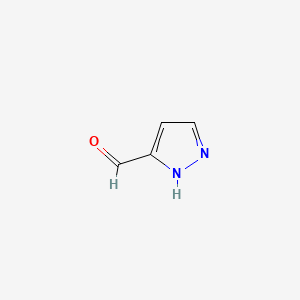

1H-Pyrazole-3-carbaldehyde

Übersicht

Beschreibung

1H-Pyrazole-3-carbaldehyde is an organic compound with the molecular formula C4H4N2O. It is a heterocyclic compound containing a pyrazole ring with an aldehyde functional group at the third position. This compound is a pale yellow solid and is known for its reactivity and versatility in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carbaldehyde can be synthesized through various methods. One common method involves the Vilsmeier-Haack reaction, where 1H-pyrazole is treated with a Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to introduce the aldehyde group at the third position . Another method involves the oxidation of 1H-pyrazole-3-methanol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis techniques is also common, allowing for the efficient production of this compound on a large scale .

Analyse Chemischer Reaktionen

Condensation Reactions

1H-Pyrazole-3-carbaldehyde readily undergoes condensation with nucleophiles, forming Schiff bases, chalcones, and other derivatives:

1.1. Schiff Base Formation

Reaction with primary amines yields imines (Schiff bases). For example:

-

Condensation with 2-aminopyridine in the presence of tert-butyl hydroperoxide (TBHP) and DMSO at 130°C produces pyrazole-conjugated amides .

-

Reaction with hydrazines forms hydrazones, which can cyclize into pyrazolyloxadiazoles under oxidative conditions .

1.2. Claisen–Schmidt Condensation

The aldehyde reacts with ketones or aldehydes under basic conditions to form α,β-unsaturated carbonyl compounds:

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetone | 4-(3-Pyrazolyl)-3-buten-2-one | KOH/MeOH | 85% | |

| 2-Hydroxyacetophenone | Pyrazole-linked chalcone | KOH/MeOH, H₂O₂ oxidation | 78% |

2.1. Oxidation

The aldehyde group is oxidized to carboxylic acid derivatives:

-

Treatment with KMnO₄ in aqueous pyridine converts this compound to pyrazole-4-carboxylic acid (82% yield) .

-

Subsequent esterification with ethanol/H⁺ yields ethyl pyrazole-4-carboxylate (75% yield) .

2.2. Reduction

Reduction of the aldehyde group using NaBH₄ or LiAlH₄ produces the corresponding alcohol (pyrazole-3-methanol), though this reaction is less commonly reported.

3.1. Hydroxyalkylation (Friedel–Crafts Type)

Under acidic conditions, the aldehyde reacts with electron-rich aromatics:

| Aromatic Compound | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Benzene | 4-(Hydroxybenzyl)pyrazole | H₂SO₄ | 65% | |

| Phenol | 4-(2-Hydroxyphenyl)pyrazole | BF₃·Et₂O | 58% |

4.1. Sonogashira Coupling

Iodinated derivatives of this compound participate in palladium-catalyzed couplings:

-

Reaction with phenylacetylene using Pd(PPh₃)₄/CuI yields ethynylpyrazole derivatives (75–80% yield) .

4.2. Suzuki–Miyaura Coupling

Though less documented, boronic acids can couple with halogenated pyrazole aldehydes under Pd catalysis to form biaryl derivatives .

5.1. Pyrimidine Derivatives

Condensation with thiourea and ethyl acetoacetate via the Biginelli reaction produces pyrimidinones:

| Reactants | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Ethyl acetoacetate, urea | 4-Pyrazolyl-tetrahydropyrimidinone | FeCl₃·6H₂O | 88% |

6.1. Iodination

Direct iodination at the 4-position using ICl in CHCl₃/K₂CO₃ yields 4-iodo-1H-pyrazole-3-carbaldehyde (75% yield) . This intermediate is critical for cross-coupling reactions .

Coordination Chemistry

This compound acts as a ligand for metal ions. For example:

-

Silica-modified derivatives selectively adsorb Pb(II), Cd(II), Cu(II), and Zn(II) ions at pH 7–8, with Pb(II) uptake reaching 74.86% .

Key Reaction Mechanisms

-

Claisen–Schmidt Condensation : Base-mediated deprotonation of the aldehyde forms an enolate, which attacks the carbonyl carbon of the ketone, followed by dehydration .

-

Vilsmeier–Haack Formylation : Electrophilic substitution at the pyrazole ring’s 4-position using POCl₃/DMF generates formyl derivatives .

This compound’s reactivity is foundational in medicinal chemistry, materials science, and catalysis. Its derivatives exhibit bioactivities ranging from antifungal to anticancer properties .

Wissenschaftliche Forschungsanwendungen

1H-Pyrazole-3-carbaldehyde is a versatile organic compound with diverse applications in pharmaceutical synthesis, agrochemicals, material science, biochemical research, and analytical chemistry .

Scientific Research Applications

H-Pyrazole-3-carbaldehyde serves as a crucial building block in synthesizing diverse compounds with significant biological activities, including antituberculosis, antimicrobial, antifungal, and anti-inflammatory properties . The primary applications of this compound are in pharmaceutical synthesis, development of agricultural chemicals, material science, biochemical research, and analytical chemistry .

Pharmaceuticals 1H-Pyrazole-3-carbaldehyde is a key intermediate in synthesizing pharmaceutical agents, especially those targeting neurological disorders and anti-inflammatory conditions . Pyrazole derivatives have demonstrated the ability to inhibit the growth of several cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancer . Certain compounds containing the 1-aryl-1H-pyrazole scaffold exhibit antiproliferation activity, particularly on breast cancer cells and liver cancer cells . Additionally, 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) . Many of these compounds have shown good AChE and selective MAO-B inhibitory activities .

Agrochemicals It is used in creating agrochemicals like herbicides and fungicides, improving crop protection and yield . One study detailed that a specific compound was effective against R. solani, demonstrating comparable efficacy to known fungicides .

Material Science The compound is explored for its potential in creating novel materials, such as polymers and resins, which can offer improved durability and performance .

Biochemical Research Researchers use it in studying enzyme inhibitors and other biochemical pathways, contributing to advancements in drug discovery .

Analytical Chemistry It acts as a reagent in various analytical methods, aiding in the detection and quantification of other compounds in complex mixtures .

Other Applications

Wirkmechanismus

The mechanism of action of 1H-Pyrazole-3-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:

1H-Indole-3-carbaldehyde: Both compounds have an aldehyde group at the third position, but 1H-Indole-3-carbaldehyde has an indole ring instead of a pyrazole ring.

1H-Pyrazole-4-carbaldehyde: This compound has the aldehyde group at the fourth position, which affects its chemical properties and reactivity compared to this compound.

Uniqueness: this compound is unique due to its specific positioning of the aldehyde group, which allows for selective reactions and the formation of diverse derivatives. Its versatility in synthesis and wide range of applications make it a valuable compound in both research and industry.

Biologische Aktivität

1H-Pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent studies.

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of hydrazine derivatives with carbonyl compounds. The synthetic routes often involve condensation reactions that yield pyrazole derivatives with aldehyde functional groups.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects:

- Anticancer Activity : Numerous studies indicate that 1H-pyrazole derivatives exhibit potent anticancer properties. For instance, compounds derived from this compound have shown effectiveness against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism often involves apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Several derivatives demonstrate significant antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as fungi. The structure-activity relationship (SAR) studies suggest that modifications at the pyrazole ring enhance antimicrobial potency .

- Anti-inflammatory Effects : Some compounds exhibit anti-inflammatory activity comparable to standard drugs like indomethacin. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation pathways .

- Antiparasitic Activity : Research has also highlighted the potential of pyrazole derivatives in treating parasitic infections, including antimalarial and antitubercular activities. These compounds can disrupt the metabolic processes of parasites, leading to their death .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of 1H-pyrazole derivatives on A549 lung cancer cells. The results indicated that certain derivatives induced apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 30 µM. The most effective compound was identified as having a specific substitution pattern on the pyrazole ring, enhancing its interaction with cellular targets involved in apoptosis pathways .

Case Study 2: Antimicrobial Efficacy

In another study, a library of pyrazole derivatives was screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds with electron-withdrawing groups at the para position of the phenyl ring exhibited superior activity, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL for certain derivatives .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound:

| Biological Activity | Effect | Mechanism/Notes |

|---|---|---|

| Anticancer | Potent against various cancer cell lines | Induces apoptosis; cell cycle arrest |

| Antimicrobial | Effective against bacteria and fungi | Disrupts microbial metabolism |

| Anti-inflammatory | Comparable to indomethacin | Inhibits COX enzymes |

| Antiparasitic | Active against malaria and tuberculosis | Disrupts parasite metabolism |

Eigenschaften

IUPAC Name |

1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFGFAUMBISMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959979 | |

| Record name | 1H-Pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-50-1 | |

| Record name | 1H-Pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.